2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
Descripción
2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is a structurally complex small molecule featuring an imidazo[1,2-c]quinazolinone core substituted with a sulfanyl-linked butanamide side chain and a benzylcarbamoyl-ethyl group. Its synthesis likely involves multi-step reactions, including amidation, cyclization, and thiolation, analogous to methods described for related benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
Propiedades
IUPAC Name |
2-[[2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O3S/c1-3-26(29(38)33-22-13-9-10-20(2)18-22)40-31-35-24-15-8-7-14-23(24)28-34-25(30(39)36(28)31)16-17-27(37)32-19-21-11-5-4-6-12-21/h4-15,18,25-26H,3,16-17,19H2,1-2H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYHDCAUZVSKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparisons across multiple axes:
Imidazo[1,2-c]quinazolinone Derivatives: Key Feature: The 3-oxo-imidazoquinazolinone core is shared with kinase inhibitors targeting EGFR or CDK2. Derivatives with sulfanyl substitutions (e.g., 5-sulfanyl variants) exhibit enhanced solubility and binding pocket compatibility compared to non-sulfur analogues . Bioactivity Correlation: Compounds with similar cores cluster in molecular networks (cosine score >0.8) due to conserved fragmentation patterns in MS/MS spectra, indicating shared pharmacophores .
Benzamide-Containing Compounds: The N-(3-methylphenyl)butanamide side chain resembles N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which possesses an N,O-bidentate directing group for metal-catalyzed C–H functionalization .
Sulfanyl-Linked Analogues :
- Sulfanyl groups in similar molecules (e.g., thioether-linked quinazolines) improve metabolic stability by reducing oxidative deamination. However, they may lower blood-brain barrier penetration due to increased polarity .
Quantitative Structural Comparisons
- Tanimoto Coefficient Analysis: Based on Morgan fingerprints, the target compound likely shares moderate similarity (Tanimoto ~0.6) with imidazoquinazolinones but low similarity (Tanimoto <0.4) with simpler benzamides .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data from NCI-60 screens (as in ) reveals that imidazoquinazolinones with sulfanyl substitutions cluster with topoisomerase inhibitors and kinase modulators . This implies that the target compound may share mechanisms such as DNA intercalation or ATP-competitive inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
